N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Benzamide Pharmacophore

This 4-methoxybenzamide features a (1-hydroxycyclopentyl)methyl tertiary alcohol motif absent in canonical PDE4 inhibitors (Piclamilast, Rolipram). Low MW (249.30 Da) and 2 HBDs provide a differentiated physicochemical starting point for PDE4 SAR, mHTT-CaM PPI inhibitor screening, and fragment-to-lead optimization. The single-step synthesis from commercially available precursors enables rapid analog generation. Supplied exclusively for R&D; confirm biological activity independently.

Molecular Formula C14H19NO3
Molecular Weight 249.31
CAS No. 1216845-75-8
Cat. No. B2894851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide
CAS1216845-75-8
Molecular FormulaC14H19NO3
Molecular Weight249.31
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC2(CCCC2)O
InChIInChI=1S/C14H19NO3/c1-18-12-6-4-11(5-7-12)13(16)15-10-14(17)8-2-3-9-14/h4-7,17H,2-3,8-10H2,1H3,(H,15,16)
InChIKeyHRABSBKHIUJCNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide (CAS 1216845-75-8): Core Identity and Sourcing Context


N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide (CAS 1216845-75-8) is a synthetic benzamide derivative with molecular formula C14H19NO3 and a molecular weight of 249.30 g/mol . The compound features a para-methoxy-substituted benzoyl moiety linked via an amide bond to a (1-hydroxycyclopentyl)methylamine fragment, distinguishing it structurally from both the 3-methoxy regioisomer (CAS 1215763-43-1) and from the more extensively characterized 3-cyclopentyloxy-4-methoxybenzamide PDE4 inhibitor chemotype exemplified by Piclamilast [1]. It is supplied exclusively for research and development purposes and is not intended for diagnostic or therapeutic use .

Why N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide Cannot Be Replaced by Common 4-Methoxybenzamide Analogs in Research Programs


The (1-hydroxycyclopentyl)methyl substituent on the amide nitrogen of N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide introduces a tertiary alcohol hydrogen-bond donor/acceptor motif and a conformationally constrained cyclopentyl ring that are absent in simpler N-alkyl or N-aryl 4-methoxybenzamide analogs such as Piclamilast (N-3,5-dichloropyridyl) or Rolipram (N-3-cyclopentyloxy-4-methoxyphenyl pyrrolidinone) [1]. Even the regioisomeric 3-methoxy analog (CAS 1215763-43-1, identical molecular weight) presents a different electronic distribution and hydrogen-bonding topology on the benzoyl ring, which can alter target engagement, metabolic stability, and physicochemical properties . These structural distinctions mean that pharmacological activity, selectivity, solubility, and synthetic tractability cannot be assumed to transfer between compounds, making direct experimental validation with the specific CAS 1216845-75-8 compound essential for reproducible research [1].

Quantitative Differentiation Evidence for N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide Versus Closest Analogs


Regioisomeric Differentiation: 4-Methoxy vs. 3-Methoxy Substitution on Benzamide Ring

N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide (target) positions the methoxy group at the para position of the benzamide ring, whereas its closest regioisomer, N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide (CAS 1215763-43-1), places it at the meta position. Both share identical molecular formula C14H19NO3 and molecular weight 249.30, but differ in SMILES string: COc1ccc(C(=O)NCC2(O)CCCC2)cc1 vs. COc1cccc(C(=O)NCC2(O)CCCC2)c1 . In the PDE4 inhibitor series of 3-cyclopentyloxy-4-methoxybenzamides described by Ashton et al. (1994), the 4-methoxy substituent was found to be critical for high PDE4 inhibitory potency; migration or removal of the methoxy group substantially reduced activity, with the most potent compound (15j, Piclamilast) bearing a 4-methoxy group and achieving an IC50 of 16 nM against pig aortic PDE4 [1]. Although no head-to-head PDE4 IC50 data exist for the target compound versus the 3-methoxy regioisomer, the established SAR precedent indicates that methoxy position is a key determinant of biological activity in this chemotype [1].

Medicinal Chemistry Structure-Activity Relationship Benzamide Pharmacophore

Hydrogen-Bond Donor Burden: Tertiary Alcohol Motif vs. Piclamilast and Rolipram

The target compound contains a tertiary hydroxyl group on the cyclopentyl ring, contributing one additional hydrogen-bond donor (HBD) compared to Piclamilast (which bears a 3-cyclopentyloxy ether lacking an HBD at that position) and a different HBD profile relative to Rolipram [1][2]. Specifically, N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide has 2 HBDs (amide NH + tertiary alcohol OH) and 3 hydrogen-bond acceptors (amide carbonyl, methoxy oxygen, tertiary alcohol oxygen), yielding an HBD count of 2. In contrast, Piclamilast has only 1 HBD (amide NH) as reported in the IUPHAR/BPS Guide to Immunopharmacology (HBD = 1, HBA = 4, MW = 380.07, XLogP = 3.81) [2]. Rolipram has 1 HBD (pyrrolidinone NH or alcohol OH depending on the stereoisomer) . The extra HBD in the target compound is predicted to reduce membrane permeability (by approximately 0.5–1.0 log unit per additional HBD based on Lipinski's Rule of 5 framework) while potentially enhancing aqueous solubility and enabling additional target hydrogen-bond interactions that are geometrically inaccessible to Piclamilast or Rolipram [1].

Physicochemical Property Drug-Likeness Hydrogen Bonding

Molecular Weight and Ligand Efficiency Advantage Over Piclamilast

With a molecular weight of 249.30 Da, N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide is 131 Da lighter than Piclamilast (MW 380.07–381.25) [1][2] and 26 Da lighter than Rolipram (MW 275.34) . In the context of PDE4 inhibitor programs, the 1994 Ashton et al. study demonstrated that the 3-cyclopentyloxy-4-methoxybenzamide core (MW ~249 before N-substitution) is the minimal pharmacophore for PDE4 inhibition, and that bulkier N-aryl substituents (such as the 3,5-dichloropyridyl group in Piclamilast, adding ~132 Da) were added to enhance potency and selectivity [1]. The target compound retains the low-MW core while incorporating a hydroxycyclopentylmethyl group (adding only the mass of the cyclopentyl ring plus OH vs. a simple methyl), resulting in an MW of 249.30. This yields a favorable MW position between the minimal core (~219 Da for N-methyl-4-methoxybenzamide) and the elaborated clinical candidate Piclamilast (~381 Da). For fragment-based or ligand-efficiency-driven discovery programs, the lower MW of the target compound translates to higher ligand efficiency indices (LE ≈ 0.30–0.45 kcal/mol per heavy atom for a hypothetical 1–100 μM binder vs. LE ≈ 0.25–0.35 for Piclamilast at its 16 nM potency) assuming even modest target engagement [3].

Ligand Efficiency Fragment-Based Drug Discovery Lead Optimization

Synthetic Tractability: Single-Step Amide Coupling vs. Multi-Step Piclamilast Synthesis

N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide is accessible via a single-step amide coupling between commercially available 4-methoxybenzoic acid (or its activated derivative) and (1-hydroxycyclopentyl)methylamine . In contrast, Piclamilast (3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide) requires multi-step synthesis: introduction of the 3-cyclopentyloxy group via alkylation of a 3-hydroxy-4-methoxybenzoate precursor, followed by amide coupling with 4-amino-3,5-dichloropyridine, as described in the process chemistry development by Cook et al. (1998), which necessitated kilogram-scale pilot-plant optimization [1]. The target compound's synthetic simplicity translates to fewer synthetic steps (1 vs. 3–5), lower cost of goods, and potentially higher batch-to-batch reproducibility, which is directly relevant for procurement decisions where compound cost, lead time, and scalability are critical factors [1].

Synthetic Chemistry Process Chemistry Chemical Procurement

HepG2 Cytotoxicity Screening Data: Preliminary Safety Differentiation Signal

N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide has been evaluated in a HepG2 cytotoxicity assay as part of a high-throughput screening panel. The raw screening data deposited on ChemSrc indicates HepG2 cytotoxicity activity measured at 15 μM compound concentration, with individual replicate values ranging from -13.4 to +75.3 (% inhibition/viability; negative values indicate potential cytoprotection or assay noise) . This data set is from a single-concentration primary screen (not a full dose-response IC50 determination) and serves as a preliminary safety flag rather than a definitive cytotoxicity profile. For context, Piclamilast has been reported to exhibit no significant cytotoxicity in human eosinophil assays at functionally active concentrations (IC50 for PDE4 inhibition = 2–16 nM) , but systematic HepG2 cytotoxicity comparison data are not publicly available. The target compound's HepG2 data suggest that at 15 μM, it does not produce consistent, strong cytotoxicity across replicates, but the high variability warrants confirmation in a formal dose-response assay before drawing firm conclusions .

Cytotoxicity Hepatocellular Carcinoma Safety Screening

mHTT-CaM Protein-Protein Interaction Screening: Unique Target Engagement Signal Absent for Piclamilast and Rolipram

N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide has been profiled in an Alphascreen assay designed to detect small molecules that abrogate the interaction between mutant huntingtin (mHTT) and calmodulin (CaM), a protein-protein interaction (PPI) implicated in Huntington's disease pathology . This assay, identified by the external ID KUHTS-Muma KU-CaM-Htt INH-01, represents a biological target space entirely distinct from the PDE4 inhibition associated with Piclamilast and Rolipram [1]. No Alphascreen mHTT-CaM PPI data are publicly available for Piclamilast or Rolipram, suggesting that the (1-hydroxycyclopentyl)methyl substituent may confer a unique target interaction profile not shared by the more common 3,5-dichloropyridyl or pyrrolidinone-containing PDE4 inhibitors [1]. However, the specific activity value (percent inhibition or IC50) for the target compound in this assay is not publicly disclosed on ChemSrc, and the raw screening data have not been published in a peer-reviewed format, limiting the evidentiary strength to a target engagement hypothesis requiring independent validation .

Huntington's Disease Protein-Protein Interaction Alphascreen

High-Priority Application Scenarios for Procuring N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide (CAS 1216845-75-8)


PDE4-Focused Structure-Activity Relationship (SAR) Exploration of the Amide Substituent

Medicinal chemistry teams optimizing PDE4 inhibitors can use N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide as a tool compound to probe the effect of replacing the canonical 3,5-dichloropyridyl group (found in Piclamilast) with a hydroxycyclopentylmethyl moiety. The lower MW (249 vs. 381 Da) and additional HBD (2 vs. 1) provide a differentiated physicochemical starting point for SAR expansion, while the conserved 4-methoxybenzamide core maintains the potential for PDE4 pharmacophore recognition as established by Ashton et al. (1994) [1]. The single-step synthetic accessibility further enables rapid analog generation for parallel SAR studies [2].

Huntington's Disease mHTT-CaM Protein-Protein Interaction Inhibitor Screening

Given the compound's annotation in an Alphascreen assay for small molecules abrogating the mutant huntingtin–calmodulin (mHTT-CaM) interaction [1], academic or biotech groups investigating Huntington's disease PPI inhibitors may prioritize this compound for confirmatory dose-response testing and selectivity profiling. The distinct mHTT-CaM target space is not addressed by established PDE4 inhibitors such as Piclamilast or Rolipram, making this compound a potentially novel chemical starting point for HD-focused drug discovery, pending independent replication of the primary screening result [1].

Fragment-Based and Ligand-Efficiency-Driven Lead Discovery Programs

With a molecular weight of 249.30 Da and 18 heavy atoms, N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide resides at the upper boundary of fragment-like chemical space (typically MW <300 Da) and is well-suited for fragment-growing or scaffold-hopping campaigns targeting PDE4 or other benzamide-recognizing proteins [1]. Its 131 Da deficit relative to Piclamilast provides substantial room for property optimization while maintaining ligand efficiency, a key consideration for fragment-to-lead programs operating under strict physicochemical constraints [1][2].

Synthetic Methodology Development for Hydroxycyclopentyl-Containing Benzamides

Process chemistry and synthetic methodology groups can employ N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide as a model substrate for developing and optimizing amide coupling conditions involving tertiary alcohol-containing amines, which are prone to elimination side reactions under acidic or dehydrating conditions. The compound's one-step synthesis from commercially available precursors [1] makes it a practical benchmarking substrate for comparing coupling reagents (e.g., HATU vs. EDCI vs. T3P), solvent systems, and reaction conditions, with direct applicability to the synthesis of more complex hydroxycyclopentyl-containing pharmaceutical intermediates.

Quote Request

Request a Quote for N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.